molecular formula C21H19F2N3O2 B2423367 (3-((4-fluorophenoxy)methyl)azetidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone CAS No. 2034498-71-8

(3-((4-fluorophenoxy)methyl)azetidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone

Cat. No. B2423367
CAS RN: 2034498-71-8
M. Wt: 383.399
InChI Key: XBFHRHNYUNENIA-UHFFFAOYSA-N
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Description

(3-((4-fluorophenoxy)methyl)azetidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C21H19F2N3O2 and its molecular weight is 383.399. The purity is usually 95%.
BenchChem offers high-quality (3-((4-fluorophenoxy)methyl)azetidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((4-fluorophenoxy)methyl)azetidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Compounds featuring similar structural elements, such as fluorophenyl groups and pyrazole moieties, have been investigated for their antimicrobial and antifungal activities. For instance, novel fluorine-containing pyrazoles and pyrazolyl benzo[d]oxazoles were synthesized and evaluated for their antibacterial activity against several bacterial strains, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis, as well as antifungal activity against Candida albicans. These studies demonstrate the potential of fluorine-substituted compounds in addressing microbial resistance and the development of new antimicrobial agents (Gadakh et al., 2010).

Synthesis Methodologies

Research on the synthesis of related compounds often focuses on creating novel derivatives with potential biological activities. Highly regioselective synthesis methods using a 1,3-dipolar cycloaddition approach have been reported for the synthesis of 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives. These methodologies highlight the versatility of pyrazole-based compounds in chemical synthesis and their potential utility in medicinal chemistry (Alizadeh, Moafi, & Zhu, 2015).

properties

IUPAC Name

[3-[(4-fluorophenoxy)methyl]azetidin-1-yl]-[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N3O2/c1-25-20(10-19(24-25)15-2-4-16(22)5-3-15)21(27)26-11-14(12-26)13-28-18-8-6-17(23)7-9-18/h2-10,14H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFHRHNYUNENIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CC(C3)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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